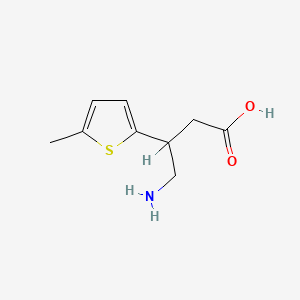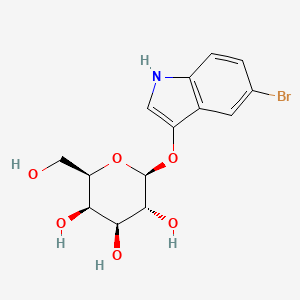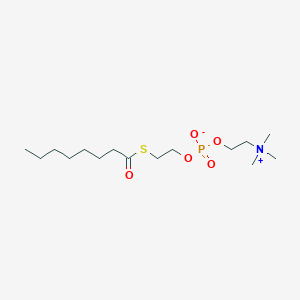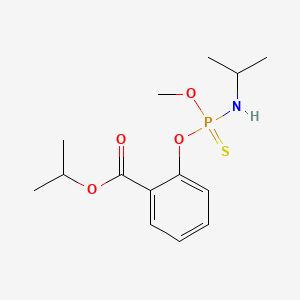
5-(Methylthio)-1H-tetrazole
Vue d'ensemble
Description
5-(Methylthio)-1H-tetrazole (MTT) is an organic compound with a unique combination of properties. It is an organosulfur compound that is used in a variety of scientific applications. MTT has been studied extensively in the laboratory and has been used in a variety of research applications, including drug delivery and tissue engineering.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
5-(Methylthio)-1H-tetrazole, as a part of the broader category of 5-substituted 1H-tetrazoles, plays a significant role in the synthesis of organic compounds and medicinal chemistry. These compounds are renowned for their high nitrogen content and stability. Particularly in medicinal chemistry, 5-substituted 1H-tetrazoles are often used as a bioisosteric replacement for carboxylic acids. This feature has led to their inclusion in various clinical drugs, such as losartan, cefazolin, and alfentanil. The advancements in the synthesis of 5-substituted 1H-tetrazoles have been substantial, focusing on more efficient and eco-friendly methods (Mittal & Awasthi, 2019).
Synthons in Polycyclic Pyrazolines Synthesis
5-(Methylthio)tetrazoles are key synthons in the stereoselective synthesis of polycyclic pyrazolines. They enable photoinduced denitrogenation and intramolecular nitrile imine 1,3-dipolar cycloaddition. The methylthio group interestingly red-shifts the UV absorbance of the tetrazole, facilitating a range of polycyclic pyrazoline products with excellent diastereoselectivity. This synthetic platform has been effectively applied to synthesize alkaloid natural products, demonstrating the versatile applications of this compound in organic synthesis (Pla, Tan, & Gin, 2014).
Activators in Phosphoramidite Alcoholysis
This compound has been studied for its efficiency as an activator in phosphoramidite alcoholysis. The study revealed that the reaction rates increase with the increasing acidity of azoles like this compound, indicating its potential in facilitating certain chemical processes (Nurminen, Mattinen, & Lönnberg, 2003).
Mécanisme D'action
Target of Action
5-(Methylthio)-1H-tetrazole is a versatile synthon used in the synthesis of polycyclic pyrazolines It’s known that the compound plays a crucial role in the photoinduced denitrogenation and intramolecular nitrile imine 1,3-dipolar cycloaddition .
Mode of Action
The mode of action of this compound involves a key thioether substituent in readily accessible 2-alkyl-5-(methylthio)tetrazoles. This enables facile photoinduced denitrogenation and intramolecular nitrile imine 1,3-dipolar cycloaddition . The methylthio group red-shifts the UV absorbance of the tetrazole, obviating the requirement in all previous substrate systems for at least one aryl substituent .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of polycyclic pyrazolines via photoinduced intramolecular nitrile imine–alkene 1,3-dipolar cycloaddition . This suggests that it may influence pathways related to these processes.
Pharmacokinetics
The compound’s role in the synthesis of polycyclic pyrazolines suggests that it may have significant bioavailability .
Result of Action
The result of the action of this compound is the production of a wide range of polycyclic pyrazoline products with excellent diastereoselectivity . This synthetic platform has been applied to the concise total syntheses of the alkaloid natural products (±)-newbouldine and withasomnine .
Analyse Biochimique
Biochemical Properties
5-(Methylthio)-1H-tetrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in the methionine salvage pathway, where this compound acts as an intermediate. This compound is known to interact with methylthioadenosine phosphorylase, which catalyzes its conversion into adenine and 5-methylthioribose-1-phosphate . These interactions are crucial for maintaining cellular methionine levels and regulating polyamine biosynthesis.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit melanoma cell proliferation and induce apoptosis in cancer cells . This compound also affects the phosphorylation of key signaling proteins such as Akt and S6 ribosomal protein, leading to alterations in cell cycle progression and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, leading to their inhibition or activation. For example, this compound inhibits the activity of methylthioadenosine phosphorylase, resulting in the accumulation of methylthioadenosine and subsequent effects on cellular metabolism . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These findings highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine salvage pathway. This compound is metabolized by enzymes such as methylthioadenosine phosphorylase, which converts it into adenine and 5-methylthioribose-1-phosphate . These metabolites are further processed to regenerate methionine and maintain cellular homeostasis. The involvement of this compound in these pathways underscores its importance in cellular metabolism and regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can be distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound are influenced by its interactions with intracellular binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s role in cellular metabolism and regulation.
Propriétés
IUPAC Name |
5-methylsulfanyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c1-7-2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXNFTFKKOSPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183708 | |
| Record name | 5-Methylthiotetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29515-99-9 | |
| Record name | 5-Methylthio-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29515-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylthiotetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029515999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29515-99-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylthiotetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


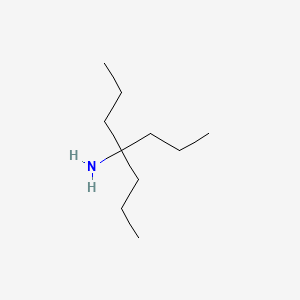
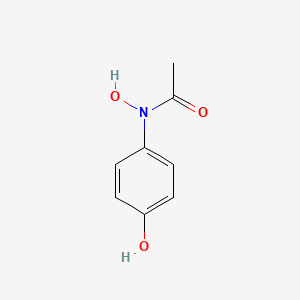



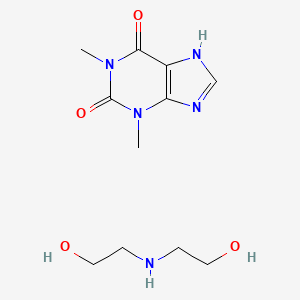

![Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B1211266.png)
